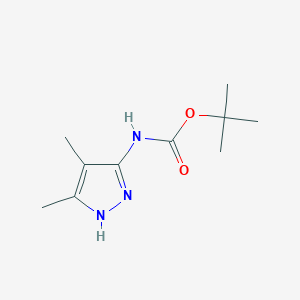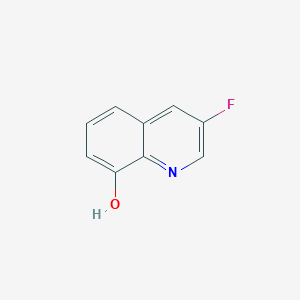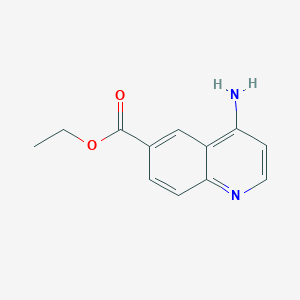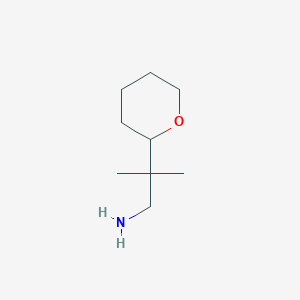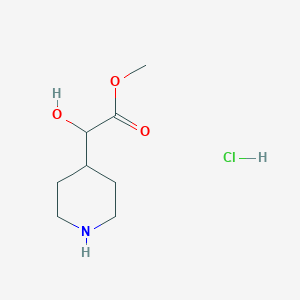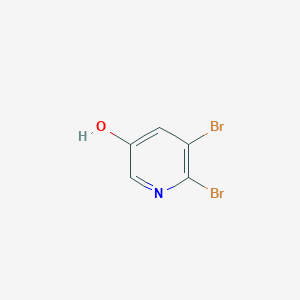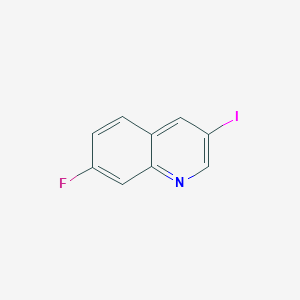
7-氟-3-碘喹啉
描述
7-Fluoro-3-iodoquinoline is a fluorinated quinoline derivative with the molecular formula C9H5FIN. This compound is part of the broader class of quinolines, which are nitrogen-containing heterocycles known for their diverse pharmacological properties. The incorporation of fluorine and iodine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties .
科学研究应用
7-Fluoro-3-iodoquinoline has a wide range of applications in scientific research:
作用机制
Target of Action
The primary targets of 7-Fluoro-3-iodoquinoline are bacterial enzymes DNA gyrase and DNA topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them effective targets for antibacterial activity .
Mode of Action
7-Fluoro-3-iodoquinoline interacts with its targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction blocks bacterial DNA supercoiling, leading to cell death .
Biochemical Pathways
It is known that the compound’s interaction with dna gyrase and topoisomerase iv disrupts the normal function of these enzymes, leading to inhibition of bacterial dna replication .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 27305 .
Result of Action
The molecular and cellular effects of 7-Fluoro-3-iodoquinoline’s action primarily involve the disruption of bacterial DNA replication. By stabilizing the covalent enzyme-DNA complex and preventing DNA supercoiling, the compound effectively inhibits bacterial growth and leads to cell death .
Action Environment
It is known that fluorine substitution can dramatically influence the chemical outcome of fluoroalkylation reactions .
生化分析
Biochemical Properties
7-Fluoro-3-iodoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 7-Fluoro-3-iodoquinoline has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 7-Fluoro-3-iodoquinoline can bind to certain proteins, altering their conformation and affecting their biological activity .
Cellular Effects
The effects of 7-Fluoro-3-iodoquinoline on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 7-Fluoro-3-iodoquinoline can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis. By affecting these pathways, 7-Fluoro-3-iodoquinoline can alter cell function and behavior, potentially leading to therapeutic effects in certain diseases .
Molecular Mechanism
At the molecular level, 7-Fluoro-3-iodoquinoline exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, 7-Fluoro-3-iodoquinoline has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation. This inhibition can result in altered phosphorylation states of target proteins, ultimately affecting cellular processes such as proliferation and apoptosis. Additionally, 7-Fluoro-3-iodoquinoline can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Fluoro-3-iodoquinoline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 7-Fluoro-3-iodoquinoline is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. This degradation can lead to a decrease in its biological activity and effectiveness. Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to 7-Fluoro-3-iodoquinoline can result in cumulative effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 7-Fluoro-3-iodoquinoline vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies in animal models have shown that 7-Fluoro-3-iodoquinoline can have a threshold effect, where a certain dosage is required to achieve a therapeutic effect. Exceeding this threshold can result in toxic effects, such as liver damage and alterations in blood chemistry. It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing the risk of adverse effects .
Metabolic Pathways
7-Fluoro-3-iodoquinoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites that can be excreted from the body. This metabolism can affect the compound’s bioavailability and duration of action. Additionally, 7-Fluoro-3-iodoquinoline can influence metabolic flux and metabolite levels, potentially leading to changes in cellular energy production and utilization .
Transport and Distribution
The transport and distribution of 7-Fluoro-3-iodoquinoline within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, 7-Fluoro-3-iodoquinoline can accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it can exert its effects. The distribution of 7-Fluoro-3-iodoquinoline within tissues can also influence its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of 7-Fluoro-3-iodoquinoline is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 7-Fluoro-3-iodoquinoline may localize to the mitochondria, where it can affect cellular respiration and energy production. Alternatively, it may be directed to the nucleus, where it can influence gene expression and DNA repair processes. Understanding the subcellular localization of 7-Fluoro-3-iodoquinoline is crucial for elucidating its mechanism of action and potential therapeutic applications .
准备方法
The synthesis of 7-Fluoro-3-iodoquinoline typically involves the functionalization of the quinoline ringThis can be achieved through various synthetic routes, including cyclization and cycloaddition reactions, as well as direct fluorination and iodination . Industrial production methods often employ transition metal-catalyzed reactions to improve yield and efficiency .
化学反应分析
7-Fluoro-3-iodoquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, often using reagents such as halogens and organometallic compounds.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form various derivatives.
Cross-Coupling Reactions: These reactions, often catalyzed by transition metals, are used to form carbon-carbon bonds, leading to the synthesis of more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and organometallic catalysts. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
7-Fluoro-3-iodoquinoline can be compared with other fluorinated quinolines, such as:
7-Fluoroquinoline: Lacks the iodine atom, resulting in different chemical and biological properties.
3-Iodoquinoline: Lacks the fluorine atom, which affects its biological activity and chemical reactivity.
7-Fluoro-4-chloroquinoline: Contains a chlorine atom instead of iodine, leading to variations in its applications and properties
The uniqueness of 7-Fluoro-3-iodoquinoline lies in the combined presence of both fluorine and iodine atoms, which confer distinct chemical and biological characteristics.
属性
IUPAC Name |
7-fluoro-3-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FIN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCMGYDTAFDSEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


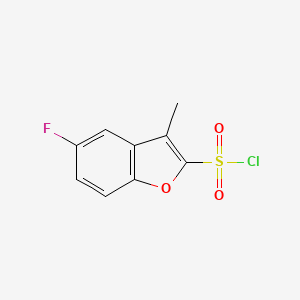
![1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine](/img/structure/B1445604.png)
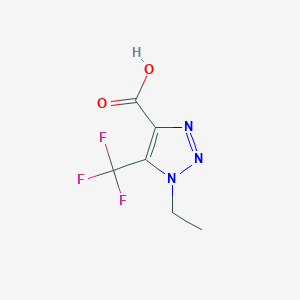

![6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B1445610.png)

